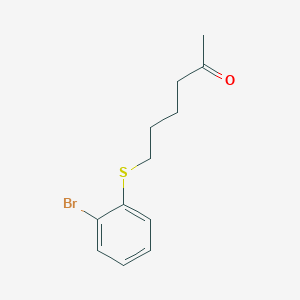
6-((2-Bromophenyl)thio)hexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((2-Bromophenyl)thio)hexan-2-one is an organic compound with the molecular formula C12H15BrOS. It is characterized by the presence of a bromophenyl group attached to a thioether linkage, which is further connected to a hexanone chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Bromophenyl)thio)hexan-2-one typically involves the reaction of 2-bromothiophenol with a suitable hexanone derivative under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiophenol, followed by nucleophilic substitution with the hexanone derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
6-((2-Bromophenyl)thio)hexan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the hexanone chain can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-((2-Bromophenyl)thio)hexan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-((2-Bromophenyl)thio)hexan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromophenyl group can participate in halogen bonding, while the thioether and carbonyl groups can engage in various non-covalent interactions, influencing the compound’s overall activity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-((2-Chlorophenyl)thio)hexan-2-one
- 6-((2-Fluorophenyl)thio)hexan-2-one
- 6-((2-Iodophenyl)thio)hexan-2-one
Uniqueness
6-((2-Bromophenyl)thio)hexan-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs.
Eigenschaften
Molekularformel |
C12H15BrOS |
|---|---|
Molekulargewicht |
287.22 g/mol |
IUPAC-Name |
6-(2-bromophenyl)sulfanylhexan-2-one |
InChI |
InChI=1S/C12H15BrOS/c1-10(14)6-4-5-9-15-12-8-3-2-7-11(12)13/h2-3,7-8H,4-6,9H2,1H3 |
InChI-Schlüssel |
MZFIRDAIZCWZAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCCSC1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


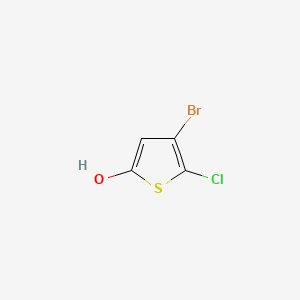
![3-[4-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B15312897.png)
![(2E)-3-[4-(1H-Pyrazol-1-yl)phenyl]-2-propenal](/img/structure/B15312902.png)
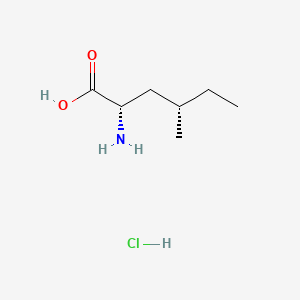
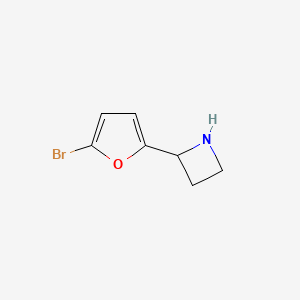
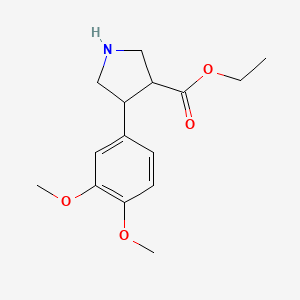
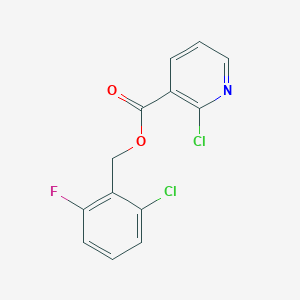
![rac-(2R,3S)-3-(ethoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylicacid](/img/structure/B15312924.png)
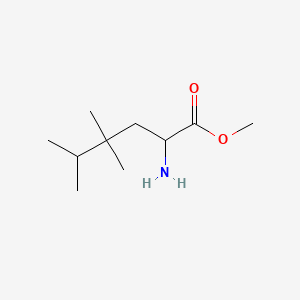
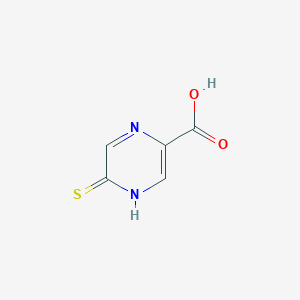
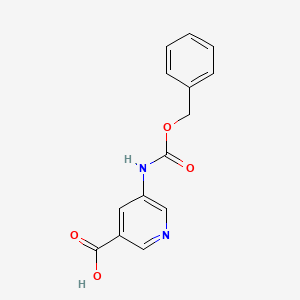
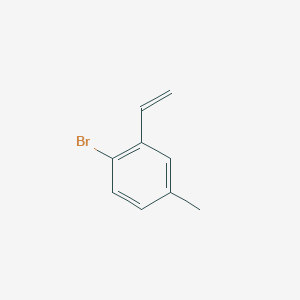
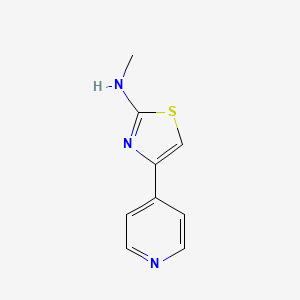
![tert-Butyl N-[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]carbamate](/img/structure/B15312972.png)
